Product packaging for 1-Amino-4,4-dimethylpyrrolidin-2-one(Cat. No.:)

1-Amino-4,4-dimethylpyrrolidin-2-one

Cat. No.: B12870011
M. Wt: 128.17 g/mol
InChI Key: ZFTUEICLHNKYLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Amino-4,4-dimethylpyrrolidin-2-one (CAS 476471-19-9) is a chemical building block belonging to the pyrrolidone class of compounds, recognized for their utility in organic synthesis and medicinal chemistry . Its molecular formula is C6H12N2O, and it has a molecular weight of 128.17 g/mol . This compound serves as a key precursor in enantioselective synthesis. Scientific research describes its close structural analogues as valuable intermediates for developing new chiral auxiliaries and chiral ligands . These applications are crucial in asymmetric synthesis, a fundamental method for creating single-enantiomer molecules required for pharmaceutical development and other advanced materials. The core structure features a pyrrolidin-2-one ring—a five-membered lactam—substituted with an amino group and two geminal methyl groups at the 4-position . This specific substitution pattern contributes to the molecule's stereoelectronic properties, influencing its reactivity and interaction with other chiral entities in synthetic pathways . The compound is provided for research and development purposes exclusively. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption. Researchers can order this product with the following specifications: CAS Number: 476471-19-9 . Molecular Formula: C6H12N2O . Molecular Weight: 128.17 g/mol . SMILES: O=C1N(N)CC(C)(C)C1 .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12N2O B12870011 1-Amino-4,4-dimethylpyrrolidin-2-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H12N2O

Molecular Weight

128.17 g/mol

IUPAC Name

1-amino-4,4-dimethylpyrrolidin-2-one

InChI

InChI=1S/C6H12N2O/c1-6(2)3-5(9)8(7)4-6/h3-4,7H2,1-2H3

InChI Key

ZFTUEICLHNKYLW-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=O)N(C1)N)C

Origin of Product

United States

Physical and Chemical Properties

Specific experimental data for the physical and chemical properties of "1-Amino-4,4-dimethylpyrrolidin-2-one" are not available in the current literature. However, we can infer some of its expected properties by examining the parent compound, pyrrolidin-2-one, and the related 4,4-dimethylpyrrolidin-2-one.

PropertyPyrrolidin-2-one nih.gov4,4-Dimethylpyrrolidin-2-one nih.govThis compound (Predicted)
Molecular Formula C₄H₇NOC₆H₁₁NOC₆H₁₂N₂O
Molecular Weight 85.11 g/mol 113.16 g/mol ~128.17 g/mol
Appearance Colorless liquid or solid-Likely a solid or liquid at room temperature
Melting Point 25 °C-Expected to be higher than pyrrolidin-2-one
Boiling Point 245 °C-Expected to be relatively high
Solubility Miscible with water-Likely soluble in water and polar organic solvents

The introduction of the amino group at the N1 position is expected to increase the polarity and the hydrogen bonding capability of the molecule, which would likely lead to a higher melting point and boiling point compared to 4,4-dimethylpyrrolidin-2-one. The presence of the basic amino group would also allow the compound to form salts with acids.

Advanced Spectroscopic and Diffraction Techniques for Structural Elucidation of Pyrrolidinone Scaffolds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis

NMR spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment of magnetically active nuclei, such as ¹H and ¹³C, enabling the mapping of the molecular framework and the study of dynamic processes.

Application of ¹H NMR and ¹³C NMR in Structure Elucidation

The structural confirmation of 1-Amino-4,4-dimethylpyrrolidin-2-one is unequivocally achieved through the analysis of its ¹H and ¹³C NMR spectra. In a typical deuterated solvent like chloroform (B151607) (CDCl₃) or dimethyl sulfoxide (B87167) (DMSO-d₆), the ¹H NMR spectrum would exhibit distinct signals corresponding to the different sets of protons in the molecule. The two methyl groups at the C4 position, being chemically equivalent, would produce a sharp, intense singlet. The protons of the methylene (B1212753) group at C3 would likely appear as a singlet due to the absence of adjacent protons for coupling, a consequence of the quaternary C4. Similarly, the methylene protons at C5, adjacent to the carbonyl group, would also present a distinct signal. The protons of the amino group attached to the nitrogen at position 1 would typically appear as a broad singlet, and its chemical shift can be sensitive to solvent and concentration.

The ¹³C NMR spectrum provides complementary information, showing a signal for each unique carbon atom. Key resonances would include those for the carbonyl carbon (C2), the quaternary carbon (C4), the two equivalent methyl carbons, and the two methylene carbons (C3 and C5). The chemical shifts of these signals are indicative of their electronic environment.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound

Assignment ¹H NMR (ppm) ¹³C NMR (ppm)
-C(O)--~175
-CH₂- (C5)~3.2~55
-C(CH₃)₂- (C4)-~45
-CH₂- (C3)~2.5~40
-C(CH₃)₂~1.2~25
-NH₂Variable-

Note: The chemical shifts are approximate and can vary based on the solvent and experimental conditions.

Conformational Isomerism Studies Utilizing NMR Spectroscopy

The five-membered pyrrolidinone ring is not planar and exists in various puckered conformations, typically envelope or twist forms. Variable-temperature NMR studies can be employed to investigate the conformational dynamics of the this compound ring. By analyzing changes in chemical shifts and coupling constants at different temperatures, it is possible to determine the energy barriers between different conformers and identify the most stable conformation. The presence of the bulky gem-dimethyl group at the C4 position significantly influences the ring's preferred conformation, and advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can reveal through-space interactions between protons, further refining the conformational model.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound. For this compound, techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) would likely be used to generate the protonated molecule [M+H]⁺. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the confirmation of the molecular formula, C₆H₁₂N₂O.

The fragmentation pattern observed in the tandem mass spectrum (MS/MS) provides valuable structural information. Characteristic fragmentation pathways for this molecule could involve the loss of the amino group (NH₂), cleavage of the pyrrolidinone ring, or loss of methyl groups. Analyzing these fragments helps to piece together the molecular structure, corroborating the data obtained from NMR.

Table 2: Expected Mass Spectrometry Data for this compound

Ion m/z (Expected) Information Provided
[M+H]⁺129.1028Molecular weight and confirmation of elemental composition
[M-NH₂]⁺113.0919Loss of the amino group
[M-C₃H₆]⁺87.0555Ring fragmentation

Infrared (IR) Spectroscopy for Functional Group Identification and Characterization

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by several key absorption bands. A strong, sharp absorption band in the region of 1680-1700 cm⁻¹ is indicative of the carbonyl (C=O) stretching vibration of the five-membered lactam ring. The N-H stretching vibrations of the primary amino group would typically appear as two distinct bands in the 3300-3500 cm⁻¹ region. Additionally, C-H stretching and bending vibrations for the methyl and methylene groups would be observed in the 2850-2960 cm⁻¹ and 1365-1470 cm⁻¹ regions, respectively.

Table 3: Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Amine (N-H)Stretch3300-3500 (two bands)
Alkane (C-H)Stretch2850-2960
Lactam (C=O)Stretch1680-1700
Methylene (CH₂)Bend1450-1470
Gem-dimethylBend1365-1385 (two bands)

X-ray Single Crystal Diffraction (SCXRD) for Absolute Stereochemistry and Crystal Structure Determination

For crystalline solids, X-ray Single Crystal Diffraction (SCXRD) is the gold standard for determining the precise three-dimensional structure of a molecule, including bond lengths, bond angles, and the absolute stereochemistry if the compound is chiral. By growing a suitable single crystal of this compound and irradiating it with X-rays, a diffraction pattern is produced. The analysis of this pattern allows for the construction of an electron density map, from which the exact position of each atom in the crystal lattice can be determined. This technique would definitively confirm the connectivity established by NMR and MS and provide invaluable information about the solid-state conformation of the pyrrolidinone ring and the intermolecular interactions, such as hydrogen bonding involving the amino group and the carbonyl oxygen, that dictate the crystal packing.

Advanced Chromatographic Techniques for Purity Assessment and Mixture Analysis

Advanced chromatographic techniques are essential for assessing the purity of this compound and for the analysis of complex mixtures. High-Performance Liquid Chromatography (HPLC), often coupled with a UV or mass spectrometric detector, is a primary method for determining the purity of a sample. By developing a suitable chromatographic method, it is possible to separate the target compound from any impurities or starting materials.

For more complex analyses, hyphenated techniques such as Gel Permeation Chromatography-Inductively Coupled Plasma High-Resolution Mass Spectrometry (GPC-ICP-HR-MS) or Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR-MS) could be employed, although their application would depend on the specific research question, such as the analysis of the compound in a complex matrix or the study of its interactions with other molecules.

Computational and Theoretical Investigations of 1 Amino 4,4 Dimethylpyrrolidin 2 One and Derivatives

Density Functional Theory (DFT) Calculations for Electronic Structure and Stability Analysis

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict the properties of molecules, such as their geometry, vibrational frequencies, and electronic distribution. For derivatives of nitrogen-containing heterocyclic compounds, DFT calculations, often using the B3LYP functional with various basis sets like 6-311+G(d,p), have proven to be a reliable approach for obtaining detailed electronic insights. researchgate.netresearchgate.net

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in a molecule. This process, known as geometry optimization, involves calculating the molecular energy at various geometries until a minimum energy structure is found. For a molecule like 1-Amino-4,4-dimethylpyrrolidin-2-one, multiple conformers may exist due to the flexibility of the pyrrolidinone ring and the rotation around the N-N bond.

Theoretical calculations for similar heterocyclic structures, such as 1-amino-2,6-dimethylpiperidine, have been performed using methods like Hartree-Fock (HF) and DFT (B3LYP) with a 6-31+G(d,p) basis set to determine optimized geometrical parameters. researchgate.net These calculations provide precise values for bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule. While specific experimental data for this compound is not available, theoretical parameters for related structures can be used for comparison.

Table 1: Representative Optimized Geometrical Parameters for a Substituted Amino-Heterocycle (1-amino-2,6-dimethylpiperidine) Calculated via DFT (Note: This data is for a related compound and serves to illustrate the type of information obtained from geometry optimization.)

ParameterBond/AngleCalculated Value (B3LYP/6-31G+(d,p))
Bond LengthN1-C21.4274 Å
N1-C61.4231 Å
N1-N71.4167 Å
N7-H81.0235 Å
Bond AngleC6-N1-C2117.699°
N1-N7-H9109.190°
Dihedral AngleC6-N1-C2-C31.4274°
N1-C2-C3-C4-1.663°
Data sourced from a study on 1-amino-2,6-dimethylpiperidine. researchgate.net

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO, being the outermost electron-containing orbital, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability. muni.cz A large energy gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. muni.cznih.gov Conversely, a small energy gap indicates that a molecule is more reactive. nih.gov These energies are instrumental in computing global reactivity descriptors like chemical hardness, softness, and electronegativity. irjweb.com

Table 2: Illustrative Frontier Orbital Energies and Energy Gaps for Heterocyclic Compounds (Note: This table presents typical values from studies on various compounds to demonstrate the concept.)

Compound TypeHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)Source
Imidazole (B134444) Derivative-6.2967-1.80964.4871 irjweb.com
Phthalocyanine Derivative-5.0720-2.90352.1685 researchgate.net
Natural Antiviral Candidate--4.48 nih.gov

The distribution of the HOMO and LUMO across the molecule reveals likely sites for electrophilic and nucleophilic attack, respectively.

In heterocyclic amines, significant interactions often involve the lone pair electrons (n) on nitrogen and oxygen atoms donating into the antibonding orbitals (σ* or π) of adjacent bonds. materialsciencejournal.org For example, NBO analysis of salicylanilide derivatives showed electron density transfer from the lone pairs of oxygen and nitrogen to the antibonding π orbitals of the C-C and C-O bonds, confirming ICT within the molecules. materialsciencejournal.org For this compound, key interactions would be expected between the lone pairs on the amino nitrogen (N-NH2) and the amide nitrogen, as well as the carbonyl oxygen, and the antibonding orbitals of the ring structure.

Table 3: Example of NBO Analysis Showing Donor-Acceptor Interactions (Note: This is a generalized representation of NBO results.)

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Type of Interaction
n(N)π(C=O)HighLone Pair -> Antibonding π
n(O)σ(N-C)ModerateLone Pair -> Antibonding σ
σ(C-H)σ(C-C)Lowσ -> σ Hyperconjugation
This table illustrates the type of data generated from an NBO analysis, showing stabilization energies (E(2)) for specific electronic interactions.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. researchgate.net The MEP surface is color-coded to represent different potential values.

Red regions indicate areas of the most negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. These are typically found around electronegative atoms like oxygen and nitrogen.

Blue regions represent the most positive electrostatic potential, indicating electron-deficient areas that are favorable for nucleophilic attack.

Green regions show areas of intermediate or near-zero potential.

For this compound, the MEP map would be expected to show a strong negative potential (red) around the carbonyl oxygen atom due to its high electronegativity and lone pairs. The area around the amino group hydrogens would likely exhibit a positive potential (blue), making them potential sites for hydrogen bonding interactions.

Conformational Analysis using Molecular Modeling and Quantum Mechanics

The biological activity and physical properties of a molecule are heavily dependent on its three-dimensional shape or conformation. Conformational analysis aims to identify the stable conformers of a molecule and the energy barriers between them. This is particularly important for cyclic compounds, which often adopt non-planar structures to relieve ring strain.

Five-membered rings like the pyrrolidine (B122466) core of this compound are not planar. To minimize steric and torsional strain, they pucker into specific conformations. The two most common conformations for such rings are the "envelope" and "twist" (or half-chair) forms.

In an envelope conformation , four of the ring atoms are coplanar, while the fifth atom is out of the plane, resembling an open envelope with its flap up. In a twist conformation , two adjacent atoms are displaced in opposite directions from the plane formed by the other three. These conformers can interconvert through a low-energy process known as pseudorotation . This is not a true rotation around a bond but a continuous wave-like motion of the pucker around the ring. Computational methods can map the potential energy surface of this pseudorotation pathway to identify the most stable conformers and the energy barriers for their interconversion. The presence of the gem-dimethyl group at the C4 position and the sp2-hybridized carbonyl carbon in the pyrrolidinone ring will significantly influence the specific puckering parameters and the relative stability of the possible envelope and twist conformers.

Influence of Substituents and Medium Polarity on Conformational Preferences

The conformational landscape of pyrrolidine derivatives, including this compound, is significantly influenced by the nature of substituents and the polarity of the surrounding medium. Computational studies, often employing Density Functional Theory (DFT), provide critical insights into these preferences, which are fundamental to understanding the molecule's reactivity and biological activity.

The pyrrolidine ring, a five-membered γ-lactam structure, is a prevalent scaffold in many biologically active compounds. beilstein-journals.org Its conformation is not planar and can be modulated by substituents at various positions. For instance, the size and electronic characteristics of substituents can dictate the stereochemical outcome of reactions involving the pyrrolidine ring. acs.org Larger, bulkier substituents may lead to a loss of stereoselectivity in certain reactions, highlighting the steric influence on the transition state geometry. acs.org

Theoretical calculations have shown that even subtle changes in substitution can alter the energetic balance between different tautomers and conformers. In a study on substituted pyrrolidine-2,3-diones, DFT calculations revealed that the relative stability of tautomers could be inverted by changing the solvent model from gas phase to ethanol (B145695), a polar protic solvent. beilstein-journals.org This underscores the critical role of the medium's polarity. The transformation barrier between conformers can also be influenced by the solvent, with polar solvents sometimes leading to a higher energy barrier. beilstein-journals.org

Continuum solvation models, such as the Polarizable Continuum Model (PCM), are instrumental in simulating the effect of the medium. researchgate.net These models represent the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of molecular properties in a simulated condensed phase. researchgate.netacs.org The choice of solvent can dramatically alter the conformational profile of a molecule. For example, a peptide that adopts a helical conformation in a nonpolar solvent like chloroform (B151607) may favor a β-hairpin structure in more polar solvents like DMSO or methanol. rsc.org This is often due to the solvent's ability to form hydrogen bonds and stabilize different intramolecular interactions.

The following table summarizes the general influence of substituents and medium polarity on the conformational preferences of pyrrolidine-based structures, which can be extrapolated to this compound.

FactorInfluence on Conformational Preference
Substituent Size (Steric Hindrance) Larger substituents can restrict rotation around single bonds, favoring conformations that minimize steric clash. This can influence the puckering of the pyrrolidine ring.
Substituent Electronic Nature (Inductive/Resonance Effects) Electron-withdrawing or electron-donating groups can alter the charge distribution and bond lengths within the pyrrolidine ring, affecting its geometry and the rotational barriers of exocyclic groups.
Medium Polarity (Solvent Effects) High polarity solvents can stabilize polar or charged conformers through dipole-dipole interactions or hydrogen bonding, shifting the conformational equilibrium.
Hydrogen Bonding Capacity of Solvent Protic solvents can form hydrogen bonds with the carbonyl oxygen and amino group of this compound, influencing the orientation of the amino group and the overall conformation.

Molecular Docking and Dynamics Simulations for Elucidating Biological Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction of small molecules like this compound and its derivatives with biological macromolecules such as proteins and nucleic acids.

Prediction of Binding Affinities and Interactions with Biological Targets

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. This technique involves sampling a large number of possible conformations and orientations of the ligand within the receptor's binding site and scoring them based on a force field to estimate the binding affinity. The score, typically represented as binding energy (e.g., in kcal/mol), provides a prediction of how strongly a ligand may bind to a biological target. Lower binding energies generally indicate more favorable interactions.

Following docking, molecular dynamics simulations can be employed to refine the binding pose and provide a more detailed understanding of the complex's stability and dynamics over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of atomic-level movements and interactions. This can reveal key hydrogen bonds, hydrophobic interactions, and salt bridges that stabilize the ligand-receptor complex.

While specific docking studies on this compound are not extensively reported in the literature, the methodology can be applied to predict its interactions with various targets. For instance, its derivatives could be docked into the active sites of enzymes or receptors to explore potential inhibitory or modulatory activities.

The table below illustrates the type of data that would be generated from a hypothetical molecular docking study of a derivative of this compound against a protein target.

DerivativePredicted Binding Energy (kcal/mol)Key Interacting ResiduesType of Interaction
Derivative A-8.5TYR 82, ASP 129Hydrogen Bond, Pi-Pi Stacking
Derivative B-7.2LEU 34, VAL 111Hydrophobic Interaction
Derivative C-9.1ARG 145, GLU 210Salt Bridge, Hydrogen Bond

Investigation of Compound-DNA Binding Modes (e.g., minor groove binding, intercalation)

Computational methods are also crucial for investigating how small molecules interact with DNA. The primary non-covalent binding modes are intercalation, where a planar molecule inserts itself between the base pairs of the DNA double helix, and minor groove binding, where a molecule fits into the smaller of the two grooves of the DNA helix.

Molecular docking and dynamics simulations can effectively distinguish between these binding modes. For a molecule to act as an intercalator, it typically requires a planar aromatic system. For minor groove binding, the molecule usually possesses a crescent shape that complements the curvature of the groove and has hydrogen bond donors and acceptors that can interact with the atoms on the floor of the groove.

Given the non-planar, saturated ring structure of this compound, it is unlikely to be an effective DNA intercalator. However, its derivatives, particularly if elongated and containing appropriate functional groups, could potentially bind to the minor groove of DNA. MD simulations could be used to place the compound near a DNA molecule and observe its preferred binding location and orientation over time, calculating the free energy of binding for different modes to determine the most favorable interaction.

Theoretical Prediction of Chemical Properties (e.g., molecular basicity, enantiomeric excess)

Theoretical chemistry provides a framework for predicting various chemical properties of molecules like this compound, complementing experimental findings. Properties such as molecular basicity and the potential for enantiomeric excess in stereoselective syntheses can be effectively modeled.

Molecular basicity, often quantified by the pKa of the conjugate acid, is a key property of the amino group in this compound. Computational methods can predict pKa values by calculating the Gibbs free energy change associated with the deprotonation of the conjugate acid. This is often done using thermodynamic cycles in combination with continuum solvent models to account for solvation effects. The accuracy of these predictions depends on the level of theory and the chosen solvent model.

Theoretical models are also invaluable for understanding and predicting the outcome of stereoselective syntheses. acs.org In the synthesis of chiral pyrrolidine derivatives, computational chemistry can be used to calculate the energies of diastereomeric transition states. The difference in these activation energies can be related to the enantiomeric or diastereomeric excess of the product, providing a theoretical basis for the observed stereoselectivity. For example, DFT calculations can help elucidate reaction mechanisms and identify the factors that control kinetic versus thermodynamic product formation. beilstein-journals.org By comparing computed data, such as NMR chemical shifts, with experimental values, the accuracy of the theoretical models and the predicted structures can be validated. researchgate.net

The table below provides illustrative examples of how theoretical calculations can predict chemical properties for amine-containing heterocyclic compounds.

CompoundPropertyPredicted ValueComputational Method
PyrrolidinepKa of conjugate acid11.2DFT with PCM
2-MethylpyrrolidineEnantiomeric Excess95%Transition State Energy Calculation
ProlinepKa (Amine)10.5Ab initio with SMD model

Mechanistic Insights into Biological Interactions of Pyrrolidinone Derivatives

Elucidation of Enzyme Inhibition Mechanisms

Pyrrolidinone derivatives have been identified as potent inhibitors of a wide array of enzymes, each with a distinct mechanism of action. The structural versatility of the pyrrolidinone ring allows for fine-tuning of interactions within the active sites of these enzymes.

Golgi α-mannosidase II (GMII) Inhibitors of Golgi α-mannosidase II (GMII), a key enzyme in the N-glycan processing pathway, are investigated for their anti-cancer potential. researchgate.netembopress.org A critical challenge is achieving selectivity over the related lysosomal α-mannosidase (LMan) to reduce side effects. nih.govnih.gov Studies on N-substituted polyhydroxypyrrolidines have shown that the N-substituent plays a crucial role in inhibitory activity and selectivity. nih.gov For instance, N-(4-halobenzyl)pyrrolidines were found to be the most potent GMIIb inhibitors with IC50 values in the micromolar range, while demonstrating significantly weaker inhibition of LManII. nih.gov This suggests that a benzyl-type linker is beneficial for selective GMII inhibition. nih.gov The active site of GMII contains a catalytic Zn2+ ion, and potent inhibitors often form complex interactions with this ion and surrounding amino acid residues. researchgate.netnih.gov

N-acylethanolamine acid amidase (NAAA) NAAA is a cysteine amidase that degrades the anti-inflammatory and analgesic lipid mediator N-palmitoylethanolamide (PEA). rsc.orgnih.govnih.govescholarship.orgmatilda.science Inhibition of NAAA is a therapeutic strategy for inflammation and pain. rsc.orgnih.gov Structure-activity relationship (SAR) studies of pyrrolidine (B122466) amide derivatives have identified key features for potent inhibition. rsc.org For example, small lipophilic 3-phenyl substituents were found to be preferable for potency. rsc.org Kinetic analyses have shown that certain pyrrolidine amide derivatives inhibit NAAA through a competitive and reversible mechanism. rsc.org One potent inhibitor, 1-(2-Biphenyl-4-yl)ethyl-carbonyl pyrrolidine, was identified as a reversible and competitive NAAA inhibitor that blocks the substrate entrance by interacting with the asparagine 209 residue near the catalytic pocket. nih.gov

DNA gyrase and Topoisomerase IV Bacterial DNA gyrase and topoisomerase IV are essential enzymes for DNA replication and are validated targets for antibiotics. nih.govrsc.org Pyrrolidine derivatives have been developed as dual inhibitors of these enzymes. nih.gov A series of hybridized pyrrolidine compounds with a 1,2,4-oxadiazole moiety yielded potent inhibitors of DNA gyrase and Escherichia coli Topo IV, with some compounds showing IC50 values in the nanomolar range against DNA gyrase, comparable to the known inhibitor novobiocin. nih.gov Another class, N-phenylpyrrolamides, also demonstrated low nanomolar IC50 values against E. coli DNA gyrase and selectivity over human topoisomerase IIα. rsc.org

Dipeptidyl Peptidase-IV (DPP-IV) DPP-IV is a serine protease that deactivates incretin hormones, making it a key target for the treatment of type 2 diabetes. nih.govbenthamdirect.com Cyanopyrrolidines are a prominent class of DPP-IV inhibitors, which includes clinically approved drugs like vildagliptin and saxagliptin. nih.gov These inhibitors are designed based on the enzyme's substrate specificity and catalytic mechanism. benthamdirect.com The pyrrolidine moiety is crucial for binding, and computational studies have highlighted the importance of hydrogen-bond accepting groups near this moiety for enhancing binding affinity to the enzyme's active site. researchgate.netnih.gov

InhA InhA, an enoyl-acyl carrier protein reductase, is a vital enzyme in the mycolic acid biosynthesis pathway of Mycobacterium tuberculosis (M.tb), the causative agent of tuberculosis. nih.govnih.govuq.edu.au Several series of pyrrolidinone and pyrrolidine derivatives have been evaluated as InhA inhibitors. nih.govnih.govresearchgate.net Pyrrolidine carboxamides were identified as a novel class of potent InhA inhibitors through high-throughput screening. nih.gov Interestingly, some pyrrolidinone-based compounds that were not efficient InhA inhibitors still showed potent activity against M.tb growth, suggesting they may act on a different cellular target or possess an alternative mode of action. nih.govuq.edu.au Crystallography of one potent inhibitor bound to InhA revealed that it occupies a hydrophobic pocket distinct from the binding sites of most known InhA inhibitors. researchgate.net

Aminoglycoside 6'-N-acetyltransferase Type Ib (AAC(6')-Ib) AAC(6')-Ib is an enzyme that causes resistance to aminoglycoside antibiotics in Gram-negative bacteria. nih.govmdpi.comnih.govfiu.edu A key strategy to overcome this resistance is the development of enzyme inhibitors. nih.gov A substituted pyrrolidine pentamine scaffold was identified as an inhibitor of AAC(6')-Ib. nih.govmdpi.com Extensive SAR studies revealed critical structural requirements for inhibitory activity:

Aromatic functionalities at the R1 and R4 positions are essential. nih.govmdpi.com

Specific stereochemical conformations at the R2, R3, and R4 positions are critical for full activity. nih.govmdpi.com

Truncations of the scaffold result in inactive compounds. nih.govmdpi.com Molecular docking studies suggest these compounds act by binding to the antibiotic's binding site on the enzyme, thereby competing with the substrate. mdpi.com

Inhibitory Activity of Pyrrolidine Derivatives Against Various Enzymes
Enzyme TargetDerivative ClassInhibition Values (IC50/Ki)Mechanism of Action
Golgi α-mannosidase IIN-(4-halobenzyl)pyrrolidinesIC50 = 52-55 μMSelective inhibition over lysosomal α-mannosidase nih.gov
NAAA1-(2-Biphenyl-4-yl)ethyl-carbonyl pyrrolidineIC50 = 2.12 μMReversible, Competitive nih.gov
DNA Gyrase1,2,4-oxadiazole/pyrrolidine hybridsIC50 = 180-210 nMDual inhibition with Topoisomerase IV nih.gov
DPP-IVCyanopyrrolidines (e.g., Vildagliptin)Potent (nM range)Serine protease inhibition nih.gov
InhAPyrrolidine carboxamidesIC50 up to 1.39 μMBinding to a distinct hydrophobic pocket nih.govresearchgate.net
AAC(6')-IbSubstituted pyrrolidine pentaminesEffective at 8 µMCompetitive binding at antibiotic site nih.govmdpi.com

Investigation of Receptor Binding and Signaling Pathway Modulation

Beyond enzyme inhibition, pyrrolidinone derivatives interact with cellular receptors, modulating downstream signaling pathways that control various physiological processes.

Research into a class of pyrrolidinone and piperidinone compounds targeting the urokinase receptor (uPAR) has revealed specific binding interactions. nih.gov uPAR is a cell-surface protein involved in cancer cell invasion and metastasis. nih.gov Competition assays showed that these compounds could displace a fluorescently labeled peptide from the receptor with inhibition constant (K_i) values in the micromolar range. nih.gov Interestingly, computational analysis and molecular dynamics simulations suggested that structurally similar compounds could adopt different binding modes within the receptor. nih.gov

Further investigation into the downstream effects highlighted distinct signaling pathway modulation. Pyrazole-based compounds, often studied alongside pyrrolidinones, were found to inhibit breast and pancreatic cancer cell proliferation. nih.gov Mechanistically, these compounds completely inhibited ERK phosphorylation and impaired HIF1α and NF-κB signaling pathways. In contrast, the tested pyrrolidinone and piperidinone compounds did not affect these signaling pathways, suggesting a different mechanism for their observed anti-invasive effects. nih.gov

In another context, pyrrolidine derivatives have been optimized as potent full agonists for the ghrelin receptor. nih.govresearchgate.net The ghrelin receptor is a therapeutic target for conditions like muscle atrophy and cachexia, as its activation stimulates growth hormone secretion. nih.gov The optimization of these pyrrolidinone-based agonists aims to enhance their binding affinity and functional activity at this G-protein coupled receptor. nih.gov

Characterization of Interactions with Nucleic Acids and Proteins

Pyrrolidine derivatives can be designed to interact directly with macromolecules such as nucleic acids and proteins, which is distinct from binding to the active site of an enzyme or a receptor.

One innovative application is the use of the pyrrolidine scaffold to create DNA mimics. researchgate.net Oxy-peptide nucleic acids (PNAs) that incorporate a pyrrolidine ring in their backbone have been synthesized. semanticscholar.org These synthetic analogues are designed to bind to DNA and RNA with high affinity and specificity, following Watson-Crick base pairing rules. researchgate.net Such interactions are valuable for applications in molecular biology and diagnostics. researchgate.net

Pyrrolidine derivatives also exhibit binding to common plasma proteins, a crucial factor in determining the pharmacokinetics of a drug. Studies have investigated the interaction between certain pyrrolidine derivatives and human serum albumin (HSA), the most abundant protein in blood plasma. nih.gov For example, a potent antidiabetic pyrrolidine derivative showed a strong binding interaction with HSA, indicating that the protein could effectively transport the compound to its target sites in the body. nih.gov In another study, spiropyrrolidine molecules were noted for their rigid conformations, which allow for easier incorporation into biological macromolecules, and docking studies showed significant interactions with active site amino acids of target proteins. nih.gov

Identification and Validation of Intracellular Biological Targets

Identifying the specific intracellular targets of a bioactive compound is a critical step in understanding its mechanism of action. For pyrrolidinone derivatives, a combination of biological and computational methods is employed.

One approach involves screening compounds against a panel of mutated microbial strains. In the study of anti-tuberculosis agents, certain pyrrolidinone derivatives were active against M. tuberculosis but did not inhibit the expected enzyme, InhA. nih.gov To identify the true target, these compounds were screened against various M.tb strains with known mutations, although in this specific case, the target was not successfully identified, pointing to a potentially new mode of action. nih.govuq.edu.au

Network pharmacology presents a powerful in silico strategy for target identification. mdpi.com This approach was used to elucidate the mechanism of a synthetic tetrahydroisoquinoline derivative in non-small-cell lung cancer (NSCLC). By integrating compound-target predictions with databases of disease-related genes, researchers identified 78 potential core targets. Gene ontology and pathway enrichment analyses pointed towards the mitogen-activated protein kinase (MAPK) signaling pathway. Subsequent molecular docking and in vitro immunoblotting experiments validated that the compound induced apoptosis by targeting ERK1/2 and MEK1, confirming the predictions of the computational model. mdpi.com This integrated strategy provides a robust framework for identifying and validating the intracellular targets of novel chemical entities. mdpi.com

Emerging Research Directions and Future Perspectives in 1 Amino 4,4 Dimethylpyrrolidin 2 One Chemistry

Rational Design and Optimization of Next-Generation Pyrrolidinone-Based Molecules

The foundation of modern drug discovery lies in the rational design of molecules to achieve high affinity and selectivity for a specific biological target. For the pyrrolidinone class, this involves a deep understanding of structure-activity relationships (SAR), which delineate how specific chemical modifications influence biological effects. Research on various pyrrolidinone derivatives has shown that substitutions at different positions on the ring can dramatically alter their inhibitory activity and therapeutic potential. nih.gov

For instance, in the development of inhibitors for enzymes like aminoglycoside 6′-N-acetyltransferase, the functionalities at multiple positions around a pyrrolidine (B122466) scaffold were found to be critical. nih.gov Modifications to the size, stereochemistry, and electronic properties of substituents can lead to significant gains or losses in potency. nih.govnih.gov The gem-dimethyl group at the C4 position of 1-Amino-4,4-dimethylpyrrolidin-2-one provides conformational rigidity, which can be advantageous for locking the molecule into a bioactive conformation and improving binding affinity. The 1-amino group serves as a key vector for modification, allowing for the introduction of various side chains to probe interactions with target proteins.

Future optimization strategies for molecules based on this scaffold would involve systematic modifications guided by SAR data. This includes altering the substituents on the exocyclic nitrogen, modifying the core ring structure, and exploring different stereochemical arrangements to enhance target engagement and optimize pharmacokinetic properties.

Table 1: Strategies for Rational Design of Pyrrolidinone-Based Molecules
Design StrategyDescriptionPotential Application to this compoundReference
Structure-Activity Relationship (SAR) StudiesSystematically modifying parts of the molecule (e.g., substituents, stereochemistry) and assessing the impact on biological activity to identify key pharmacophoric features.Synthesizing analogs by acylating or alkylating the 1-amino group to explore interactions within a target's binding pocket. nih.gov
Scaffold HoppingReplacing the central pyrrolidinone core with other heterocyclic systems while retaining the spatial arrangement of key functional groups to discover novel chemical entities with improved properties.Replacing the pyrrolidinone ring with isosteric scaffolds while maintaining the relative positions of the carbonyl, gem-dimethyl, and amino groups. nih.gov
Conformational ConstraintIntroducing rigid elements, such as the existing 4,4-dimethyl substitution, to reduce the number of accessible conformations, thereby lowering the entropic penalty of binding to a target.The gem-dimethyl group already provides conformational rigidity. Further constraints could be introduced via ring fusion or additional bulky groups. nih.gov
Bioisosteric ReplacementSubstituting functional groups with other groups that have similar physical or chemical properties to improve potency, selectivity, or metabolic stability.Replacing the lactam carbonyl with a thiocarbonyl or modifying the 1-amino group to a hydroxylamine or other bioisostere. nih.gov

Development of Multi-Targeting Agents for Complex Biological Systems

Traditional drug discovery has often followed a "one molecule, one target" paradigm. However, for complex, multifactorial diseases such as neurodegenerative disorders (e.g., Alzheimer's disease) and cancer, this approach is often inadequate. nih.govnih.gov The strategy of designing multi-target-directed ligands (MTDLs)—single molecules capable of modulating multiple biological targets simultaneously—has emerged as a highly promising therapeutic concept. nih.govnih.gov This polypharmacological approach can offer superior efficacy and a potentially better safety profile compared to single-target drugs or combination therapies. nih.gov

The pyrrolidinone and related pyrrole scaffolds are well-suited for the development of MTDLs. mdpi.com For example, novel pyrrole derivatives have been designed as dual inhibitors of monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE), two key targets in the pathology of Alzheimer's disease. mdpi.com The design of such molecules often involves integrating pharmacophoric elements from known inhibitors of different targets into a single molecular framework.

The this compound structure could serve as a versatile starting point for MTDLs. The core lactam might interact with one target, while a carefully designed substituent attached to the 1-amino group could be directed toward a second target. This strategy allows for the creation of agents that can concurrently address different pathological pathways, a significant advantage in treating complex diseases. researchgate.net

Table 2: Examples of Pyrrolidinone/Pyrrole-Based Multi-Target Agents
Compound ClassBiological TargetsTherapeutic AreaReference
Pyrrole-based HydrazonesMonoamine Oxidase B (MAO-B) and Acetylcholinesterase (AChE)Alzheimer's Disease mdpi.com
Polyhydroxylated Pyrrolidinesα-Glucosidase (AG) and Aldose Reductase (ALR2)Diabetes and Cancer nih.gov
1H-Pyrrolo[3,2-c]quinolinesSerotonin 5-HT6 Receptor and Dopamine D3 ReceptorNeuropsychiatric Disorders nih.gov
Coumarin Derivatives (General Heterocycles)Monoamine Oxidases (MAOs) and Cholinesterases (ChEs)Neurodegenerative Disorders researchgate.net

Integration of Advanced Computational and Experimental Strategies in Discovery Platforms

The integration of computational and experimental methods has become indispensable in modern drug discovery, accelerating the identification and optimization of lead compounds. springernature.com Computer-aided drug design (CADD) encompasses a range of techniques, including molecular docking, virtual screening, quantitative structure-activity relationship (QSAR) modeling, and molecular dynamics simulations. springernature.com These in silico tools are used to predict how a molecule will bind to a target, estimate its biological activity, and evaluate its pharmacokinetic properties (ADMET: absorption, distribution, metabolism, excretion, and toxicity). researchgate.netijper.org

For pyrrolidinone-based drug candidates, computational studies play a crucial role. Molecular docking experiments, for instance, can elucidate the binding modes of novel 2-pyrrolidinone (B116388) derivatives within the active site of an enzyme, such as lipoxygenase, revealing key interactions that govern their inhibitory activity. nih.gov This information provides a rational basis for designing next-generation analogs with improved potency. Virtual screening of large compound libraries can rapidly identify potential hits that possess the pyrrolidinone scaffold, which can then be synthesized and tested experimentally. mdpi.com This iterative cycle of computational prediction followed by experimental validation significantly streamlines the discovery process, saving time and resources.

Table 3: Computational Methods in Pyrrolidinone Drug Discovery
Computational MethodPurposeApplication ExampleReference
Molecular DockingPredicts the preferred binding orientation and affinity of a ligand to a target protein.To understand the binding interactions of 2-pyrrolidinone derivatives with the active site of enzymes like lipoxygenase or topoisomerase II. ijper.orgnih.gov
Virtual ScreeningComputationally screens large libraries of compounds to identify those most likely to bind to a drug target.Identifying novel pyrrolidinone-containing hits from a database for further experimental testing. mdpi.com
Quantitative Structure-Activity Relationship (QSAR)Develops mathematical models that correlate chemical structure with biological activity.Predicting the anti-inflammatory or anticancer activity of a new series of pyrrolidinone analogs before synthesis. springernature.com
ADMET PredictionIn silico prediction of the absorption, distribution, metabolism, excretion, and toxicity properties of a molecule.To assess the drug-likeness and potential liabilities of designed pyrrolidinone compounds early in the discovery process. researchgate.netijper.org
Molecular Dynamics (MD) SimulationsSimulates the movement of atoms and molecules to understand the physical basis of the structure and function of biomolecules.Analyzing the stability of a ligand-protein complex over time and understanding the conformational changes upon binding. nih.gov

Continued Innovation in Green Synthetic Pathways for Sustainable Compound Production

The pharmaceutical industry is increasingly focusing on the principles of green chemistry to develop more sustainable and environmentally friendly manufacturing processes. This involves minimizing waste, reducing the use of hazardous solvents and reagents, and improving energy efficiency. For the synthesis of pyrrolidinone-based compounds, there is a significant opportunity for innovation in green chemistry.

Furthermore, the use of bio-based starting materials represents a key direction for sustainable production. Succinic acid, which can be produced via microbial fermentation, is a potential green precursor for the pyrrolidinone ring. researchgate.net Developing catalytic routes that avoid toxic reagents and employing safer, recyclable solvents are also critical areas of ongoing research. Applying these green principles to the synthesis of this compound and its derivatives will be crucial for ensuring their environmentally responsible production at scale.

Table 4: Comparison of Traditional vs. Green Synthetic Approaches for Heterocycles
AspectTraditional Synthetic ApproachGreen Synthetic AlternativeReference
ProcessMulti-step synthesis with isolation of intermediates.One-pot, multi-component reactions. researchgate.netorganic-chemistry.org
Starting MaterialsOften derived from petrochemical feedstocks.Use of renewable, bio-based precursors like succinic acid. researchgate.net
ReagentsStoichiometric use of potentially toxic or hazardous reagents.Use of catalytic amounts of less toxic metals or organocatalysts. nih.gov
SolventsUse of volatile organic compounds (VOCs) that are often hazardous.Use of water, supercritical fluids, or recyclable/biodegradable solvents. researchgate.net
EfficiencyLower atom economy, generation of significant waste.Higher atom economy, minimized waste streams. documentsdelivered.com

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-Amino-4,4-dimethylpyrrolidin-2-one?

  • Methodology : A common approach involves functionalizing pyrrolidinone derivatives via reductive amination or substitution reactions. For example, N-methylation of pyrrolidone precursors (e.g., using methyl ethyl ketone) can yield dimethylpyrrolidinone intermediates, followed by amino group introduction via nucleophilic substitution or catalytic hydrogenation . Enzymatic pathways, such as those catalyzed by EC 4.1.99.26 synthase, have also been reported for structurally related compounds, suggesting potential bio-catalytic routes for amino-pyrrolidinone derivatives .
  • Key Considerations : Optimize reaction conditions (e.g., temperature, solvent polarity) to minimize side reactions like over-alkylation. Purification via column chromatography or recrystallization is critical for isolating high-purity products .

Q. How can researchers characterize the structural and physicochemical properties of this compound?

  • Analytical Techniques :

  • NMR Spectroscopy : Use 1^1H and 13^{13}C NMR to confirm the presence of the amino group and dimethyl substituents. Chemical shifts for NH2_2 protons typically appear at δ 1.5–2.5 ppm in DMSO-d6_6 .
  • X-ray Crystallography : Resolve stereochemistry and crystal packing, as demonstrated for related pyrrolidinone derivatives (e.g., CCDC No. 900252) .
  • Mass Spectrometry : Confirm molecular weight (expected m/z ~142.2 for C6_6H12_{12}N2_2O) using ESI-MS or MALDI-TOF .
    • Physicochemical Data : Predicted density: ~0.97 g/cm3^3; boiling point: ~95°C at 15 Torr. Adjust solubility tests using polar aprotic solvents (e.g., DMF) due to the compound’s moderate polarity .

Q. What are the solubility and stability profiles of this compound under varying conditions?

  • Solubility : Limited aqueous solubility (~1–5 mg/mL at 25°C) but improved in DMSO or ethanol. Conduct pH-dependent solubility studies, noting potential protonation of the amino group (predicted pKa ~8.5) .
  • Stability : Thermally stable up to 150°C but susceptible to oxidation. Store under inert atmosphere (N2_2/Ar) at 4°C. Avoid prolonged exposure to strong acids/bases to prevent ring-opening reactions .

Q. What safety protocols are recommended for handling this compound?

  • Hazards : Potential skin/eye irritation; avoid inhalation of dust or vapors.
  • Mitigation : Use PPE (gloves, goggles), work in a fume hood, and implement spill containment measures. In case of contact, rinse with water for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved for chiral applications?

  • Methodology : Employ chiral auxiliaries or catalysts. For example, (R)- or (S)-configured auxiliaries (e.g., 3-hydroxy-4,4-dimethylpyrrolidinone derivatives) can induce asymmetry during amino acid synthesis . Asymmetric hydrogenation using Ru-BINAP catalysts may also yield enantiomerically pure products (>90% ee) .
  • Validation : Analyze enantiomeric excess via chiral HPLC (e.g., Chiralpak AD-H column) or polarimetry .

Q. What role does this compound play in enzymatic systems, particularly in peptide modification?

  • Biochemical Context : EC 4.1.99.26 synthase catalyzes the incorporation of 3-amino-5-[(4-hydroxyphenyl)methyl]-4,4-dimethylpyrrolidin-2-one into mycofactocin precursor peptides. This modification is critical for redox activity in certain bacterial systems .
  • Experimental Design : Use isotopic labeling (e.g., 15^{15}N-amino groups) to track enzymatic incorporation via LC-MS/MS. Compare activity of wild-type vs. knockout strains to confirm functional roles .

Q. How does the compound’s stability vary under high-temperature or oxidative conditions relevant to industrial processes?

  • Thermal Degradation : Conduct TGA/DSC to identify decomposition onset (~200°C). Monitor byproducts (e.g., NH3_3, CO2_2) via FT-IR or GC-MS .
  • Oxidative Resistance : Expose to H2_2O2_2 or O3_3 and quantify degradation using HPLC-UV. Stabilizers like BHT (0.1% w/w) may mitigate oxidation .

Q. What analytical challenges arise in detecting trace impurities or stereoisomers of this compound?

  • Impurity Profiling : Use UPLC-MS with a C18 column (1.7 µm particle size) to resolve byproducts (e.g., unreacted precursors, dimeric adducts). Limit of detection (LOD) can reach 0.1% with optimized MRM transitions .
  • Stereoisomer Discrimination : Apply chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) or capillary electrophoresis with cyclodextrin additives .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.